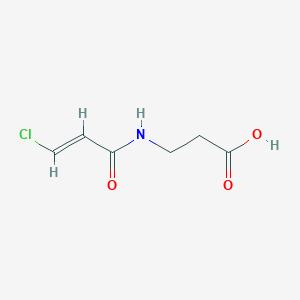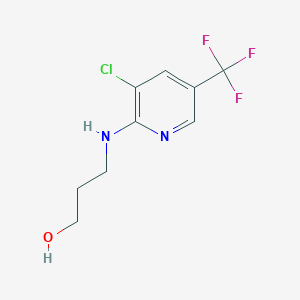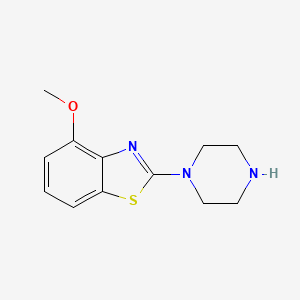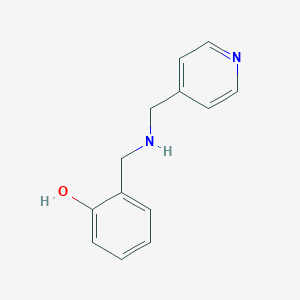
3-(3-Chloroprop-2-enamido)propanoic acid
Overview
Description
3-(3-Chloroprop-2-enamido)propanoic acid , also known by its chemical formula C₆H₈ClNO₃ , is a compound with a molecular weight of approximately 177.59 g/mol . It falls within the class of organic acids and contains a chlorine atom, an amide group, and a propenoic acid moiety.
Physical and Chemical Properties Analysis
Scientific Research Applications
Phenolic Compounds and Their Applications
Antioxidant and Therapeutic Roles : Chlorogenic Acid (CGA), a phenolic compound, exhibits a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. CGA's diverse roles highlight the potential of phenolic acids in scientific research and therapeutic applications. It also modulates lipid metabolism and glucose regulation, suggesting its usefulness in managing metabolic disorders such as cardiovascular disease and diabetes (Naveed et al., 2018).
Fatty Acid Esters and Toxicants
Food Safety Concerns : Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) have emerged as significant food safety concerns due to their potential nephrotoxicity and testicular toxicity. These compounds are found in various food categories, indicating the importance of understanding their formation, occurrence, and mitigation strategies in food science and safety research (Gao et al., 2019).
Applications in Polymerization and Heterocyclic Compounds
Synthetic Chemistry and Bioactivity : Enaminoketones and esters, including cyclic-β-enaminoesters, serve as crucial intermediates in the synthesis of heterocycles and natural products. Their preparation showcases the importance of these compounds in synthetic chemistry, potentially offering new avenues for the development of bioactive molecules and pharmaceuticals (Negri et al., 2004).
Bioavailability and Health Benefits
Metabolic Syndrome and Chronic Diseases : CGAs, particularly 5-O-caffeoylquinic acid (5-CQA), are abundant in coffee and possess health-promoting properties. They have been linked to lower risks of metabolic syndrome and chronic diseases, emphasizing the role of dietary polyphenols in health and disease prevention (Lu et al., 2020).
Future Directions
Properties
IUPAC Name |
3-[[(E)-3-chloroprop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3/c7-3-1-5(9)8-4-2-6(10)11/h1,3H,2,4H2,(H,8,9)(H,10,11)/b3-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLJKBITZVQGPT-HNQUOIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C=CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CNC(=O)/C=C/Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1451713.png)
![2-[(2-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1451714.png)

![4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1451716.png)



![3-[(4-Methoxyphenyl)methoxy]propanenitrile](/img/structure/B1451722.png)

![Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B1451726.png)
methanone](/img/structure/B1451728.png)
